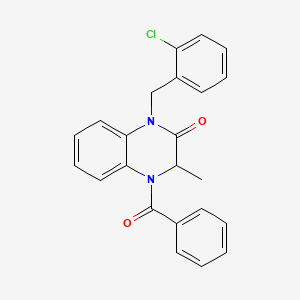
4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring structure. The compound is used as a starting material in various synthetic pathways, and has been studied for its potential pharmacological effects.
科学的研究の応用
Synthesis and Chemical Reactions
Quinoxaline derivatives, including 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through various methods that allow for structural modifications, enabling the exploration of their chemical properties and applications. For instance, reactions involving quinoxaline derivatives with alkyl, benzyl, and arenesulfonyl halides have been studied to produce a range of substituted quinoxalinones, highlighting the versatility of these compounds in organic synthesis (Badr et al., 1984). These synthetic routes open pathways for the generation of novel compounds with potential applications in various fields, including materials science and pharmaceuticals.
Material Science Applications
The development of new materials, especially for electronic and photonic applications, is another area where quinoxaline derivatives show promise. For example, the synthesis of aluminum and zinc quinolates through styryl substituent in the 2-position has been investigated for their potential use in optoelectronic devices due to their enhanced thermal stability and solubility in organic solvents, alongside their promising photoluminescence properties (Barberis & Mikroyannidis, 2006). These characteristics suggest that quinoxaline derivatives could play a significant role in the development of new materials for technological applications.
Pharmaceutical Research
In pharmaceutical research, the antimicrobial activity of quinoxaline 1,4-dioxide derivatives has been explored, demonstrating the potential of these compounds as the basis for developing new antimicrobial agents. Studies have shown that certain quinoxaline N,N-dioxide derivatives exhibit activity against bacterial and yeast strains, suggesting their potential utility in antimicrobial therapy (Vieira et al., 2014). Additionally, the synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been conducted with the aim of identifying compounds with significant anti-Mycobacterium tuberculosis activity, highlighting the potential of quinoxaline derivatives in addressing infectious diseases (Jaso et al., 2005).
特性
IUPAC Name |
4-benzoyl-1-[(2-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZTWWLMJLZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)
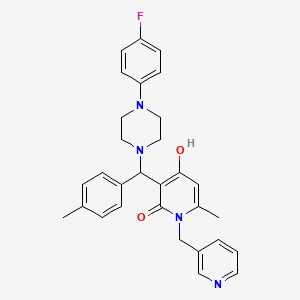

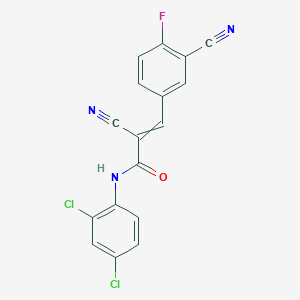
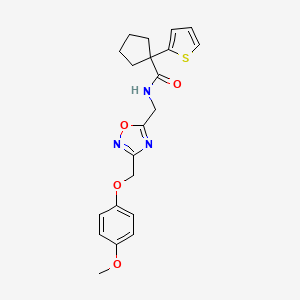
![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)
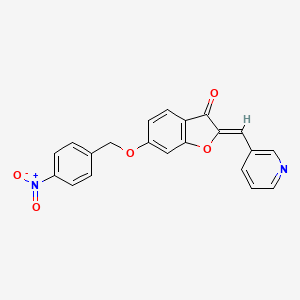
![5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B2697884.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2697890.png)

![4-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2697892.png)